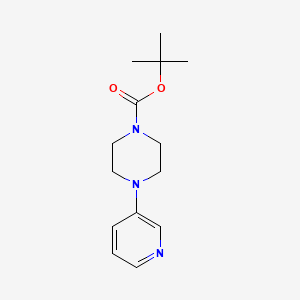
Tert-butyl 4-(pyridin-3-YL)piperazine-1-carboxylate
Cat. No. B2459786
Key on ui cas rn:
223797-47-5
M. Wt: 263.341
InChI Key: LZHMIBDVBBRGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08022205B2
Procedure details


A toluene solution (6 ml) of 3-bromopyridine (300 mg, 1.89 mmol), piperazine-1-carboxylic acid tert-butyl ester (389 mg, 2.09 mmol), tris(dibenzylideneacetone)dipalladium (43.4 mg, 0.0474 mmol), Xantphos (54.9 mg, 0.0949 mmol) and potassium tert butoxide (469 mg, 4.18 mmol) was degassed under ultrasonic irradiation, and stirred at 80° C. for 17 hours under a nitrogen atmosphere. After the reaction mixture was cooled to room temperature, water (20 ml) was added, followed by extraction twice with dichloromethane (20 ml). The organic layer was dried over sodium sulfate, followed by concentration under reduced pressure, and the residue was purified by silica gel column chromatography (dichloromethane/methanol=30/1), to obtain a crude product of 4-pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester as a yellow liquid (510 mg).







Name

Identifiers


|
REACTION_CXSMILES
|
C1(C)C=CC=CC=1.Br[C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1.[C:15]([O:19][C:20]([N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1)=[O:21])([CH3:18])([CH3:17])[CH3:16].CC(C)([O-])C.[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.O>[C:15]([O:19][C:20]([N:22]1[CH2:27][CH2:26][N:25]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[CH2:24][CH2:23]1)=[O:21])([CH3:18])([CH3:16])[CH3:17] |f:3.4,5.6.7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
389 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
469 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
43.4 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
|
Name
|
|
|
Quantity
|
54.9 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 80° C. for 17 hours under a nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction mixture was cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction twice with dichloromethane (20 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
followed by concentration under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography (dichloromethane/methanol=30/1)
|
Outcomes


Product
Details
Reaction Time |
17 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C=1C=NC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 510 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 102.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
